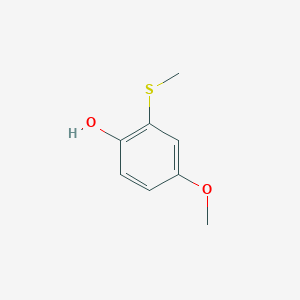

4-Methoxy-2-(methylthio)phenol

Beschreibung

4-Methoxy-2-(methylthio)phenol is a phenolic derivative characterized by a methoxy (-OCH₃) group at the 4-position and a methylthio (-SCH₃) group at the 2-position of the benzene ring. This compound is of interest due to its structural versatility, enabling applications in organic synthesis, material science, and bioactivity studies. Its electron-rich aromatic system and substituent effects make it a candidate for spectroscopic analysis and computational modeling, as seen in quantum chemical studies .

Eigenschaften

Molekularformel |

C8H10O2S |

|---|---|

Molekulargewicht |

170.23 g/mol |

IUPAC-Name |

4-methoxy-2-methylsulfanylphenol |

InChI |

InChI=1S/C8H10O2S/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5,9H,1-2H3 |

InChI-Schlüssel |

OVDAEYRZCNCSKK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)O)SC |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Properties

Key structural analogs include:

Key Findings :

- The methoxy group in this compound stabilizes the aromatic ring via electron donation, while the methylthio group introduces steric effects and modulates electronic distribution .

- Compared to 4-mercapto-2-methylphenol, the methylthio group in the target compound reduces acidity but enhances thermal stability .

- Substitution with -CF₃ (as in 4-(methylthio)-2-(trifluoromethyl)phenol) significantly increases electrophilicity, altering reactivity in electrophilic aromatic substitution .

Key Findings :

- The benzimidazole derivative of this compound exhibits potent Gram-positive antibacterial activity (MIC 12.5 µg/mL) due to improved membrane penetration .

- 2-Methoxyphenol, a simpler analog, shows weaker activity but is notable in food chemistry for its smoky aroma .

Physicochemical and Functional Properties

| Property | This compound | 4-Mercapto-2-methylphenol | 2-Methoxy-4-(methylthio)phenol |

|---|---|---|---|

| Solubility in Water | Low (logP ~2.5) | Moderate (logP ~1.8) | Very low (logP ~3.1) |

| Aroma Contribution | Mild phenolic | Pungent (due to -SH) | Smoky, clove-like |

| Thermal Stability (°C) | 180–200 | 150–170 | 210–230 |

| Key Applications | Antimicrobial agents, DFT models | Thiol-based catalysts | Flavor additives |

Key Findings :

Q & A

Q. What are the most reliable synthetic routes for 4-Methoxy-2-(methylthio)phenol, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic aromatic substitution. For example, reacting 4-methoxyphenol with a methylthiolating agent (e.g., methyl disulfide or methanethiol) under basic conditions (NaOH/K₂CO₃) in polar aprotic solvents like DMSO/DMF. Elevated temperatures (~80–100°C) enhance reaction rates. Yield optimization requires careful control of stoichiometry and exclusion of moisture . Competing side reactions, such as over-oxidation of the thioether group, can be mitigated by inert atmospheres.

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR :

- ¹H NMR : A singlet for the methoxy group (~δ 3.8 ppm), a deshielded aromatic proton adjacent to the methylthio group (~δ 7.2–7.5 ppm), and a broad peak for the phenolic -OH (~δ 5–6 ppm, if not derivatized).

- ¹³C NMR : The methylthio group appears at ~δ 15–20 ppm, while the methoxy carbon resonates at ~δ 55–60 ppm .

- IR : Stretching vibrations for -OH (~3200–3600 cm⁻¹), C-S (~600–700 cm⁻¹), and aromatic C-O (~1250 cm⁻¹) confirm functional groups .

Q. What are the common chemical reactions involving this compound?

- Oxidation : Using H₂O₂ or m-CPBA converts the methylthio group to sulfoxide (R-SO-) or sulfone (R-SO₂-), critical for studying metabolic pathways or tuning electronic properties .

- Electrophilic Substitution : The methoxy group directs electrophiles (e.g., nitration, halogenation) to the para position, while the methylthio group influences regioselectivity via steric and electronic effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction using programs like SHELXL or WinGX provides precise bond angles and torsional parameters. For this compound, intermolecular hydrogen bonding between phenolic -OH and methoxy groups can stabilize specific conformations. Hirshfeld surface analysis (e.g., from ) quantifies non-covalent interactions, aiding in understanding packing efficiency and polymorphism .

Q. What computational methods predict the reactivity of this compound in complex environments?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Solvent effects (e.g., polarizable continuum models) simulate reaction pathways in DMSO or water. Comparative studies with analogs (e.g., 4-Fluoro-2-(methylthio)phenol ) reveal substituent effects on reaction kinetics.

Q. How to address contradictions in reported oxidation product distributions?

Discrepancies in sulfoxide/sulfone ratios under similar conditions may arise from trace metal catalysts or light exposure. Systematic studies should:

- Monitor reaction progress via HPLC or GC-MS.

- Use radical scavengers (e.g., BHT) to test for autoxidation pathways.

- Compare solvent polarity effects (e.g., acetonitrile vs. acetic acid) .

Methodological Considerations

Designing experiments to compare this compound with structural analogs:

- Control Groups : Synthesize and test 2-Methoxy-4-(methylthio)phenol and 4-Methoxy-2-methylphenol to isolate electronic vs. steric effects.

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates in substitution or oxidation reactions .

Optimizing purification strategies for sensitive derivatives:

- Chromatography : Reverse-phase HPLC with C18 columns separates sulfoxide/sulfone derivatives.

- Crystallization : Slow vapor diffusion (e.g., hexane/ethyl acetate) minimizes decomposition of oxidation-prone products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.